molecular formula C21H30Cl2N2O4 B2904758 1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185334-59-1

1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2904758
CAS No.: 1185334-59-1
M. Wt: 445.38
InChI Key: IBPQNVADMRTUJP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic arylpiperazine derivative characterized by a propan-2-ol backbone substituted with two pharmacologically significant moieties: a 2-methoxyphenoxy group and a 4-(2-methoxyphenyl)piperazine group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-(2-methoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4.2ClH/c1-25-19-8-4-3-7-18(19)23-13-11-22(12-14-23)15-17(24)16-27-21-10-6-5-9-20(21)26-2;;/h3-10,17,24H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPQNVADMRTUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.

    Etherification: The intermediate is then subjected to etherification with 2-methoxyphenol, using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Alkylation: The final step involves the alkylation of the etherified intermediate with 3-chloropropan-2-ol, followed by purification to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Molecular Targets: It binds to receptors in the central nervous system, modulating neurotransmitter activity.

    Pathways Involved: It influences pathways related to serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Comparison with Similar Compounds

Structural Insights :

  • Target Compound vs.
  • Target Compound vs. Naftopidil: The naphthalen-1-yloxy group in Naftopidil enhances α1D-adrenoceptor selectivity, whereas the target compound’s phenoxy group may favor interactions with serotonin receptors .
  • Target Compound vs. WAY-100135 : The absence of a bulky tert-butyl group in the target compound may reduce 5-HT1A affinity but improve accessibility to adrenergic receptors .

Pharmacological Activity

Table 2: Receptor Affinity and Functional Effects

Compound Name Primary Targets Key Findings
Target Compound α1-Adrenoceptors, 5-HT receptors Hypothesized α1-adrenolytic activity based on HBK-10 and Naftopidil analogs
HBK-10 α1-Adrenoceptors Reduced adrenaline-induced arrhythmia in rats; lowered blood pressure
Naftopidil α1D-Adrenoceptors Clinically effective for benign prostatic hyperplasia and hypertension
WAY-100135 5-HT1A receptors Antagonized 5-HT1A-mediated effects in primate models

Mechanistic Differences :

  • The target compound’s dual methoxy groups may balance affinity for both adrenergic and serotonergic systems, whereas HBK-10’s dimethylphenoxy group prioritizes α1-adrenoceptor blockade .
  • Naftopidil’s naphthyl group confers prolonged receptor binding, a feature absent in the target compound .

Physicochemical Properties

Table 3: Computed and Experimental Properties

Compound Name Molecular Weight Hydrogen Bond Donors/Acceptors LogP* Topological Polar Surface Area (Ų)
Target Compound ~495.4 (salt) 2 / 6 ~3.2 ~70.1
8d () 483.6 1 / 5 ~4.1 ~65.3
Naftopidil 392.4 2 / 5 ~4.5 ~55.7
WAY-100135 480.4 (salt) 2 / 4 ~3.8 ~68.9

*Estimated using XLogP3-AA ().

Key Observations :

  • Higher polar surface area in the target compound suggests enhanced capacity for hydrogen bonding, critical for receptor interactions .

Commercial and Industrial Relevance

  • The target compound and its analogs (e.g., Naftopidil, WAY-100135) are supplied by multiple vendors (e.g., Honour Enterprise, Speranza Chemical), indicating industrial interest .
  • Structural modifications in derivatives like Nesapidil () highlight ongoing optimization efforts to enhance potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for 1-(2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how can purity be ensured?

The synthesis typically involves a multi-step process:

  • Step 1 : Coupling of 2-methoxyphenol with epichlorohydrin to form the phenoxy-propanol backbone.
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution under controlled pH (8–9) and temperature (60–70°C) to minimize side reactions .
  • Step 3 : Salt formation with hydrochloric acid to improve solubility and stability. Critical parameters : Reaction time (12–24 hours for Step 2), solvent choice (e.g., acetonitrile for Step 1), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Characterization :
  • NMR : Confirm stereochemistry and substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for methoxyphenyl groups).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances aqueous solubility (critical for in vivo studies) and stability by reducing hygroscopicity. Comparative studies of free base vs. salt forms show:

PropertyFree BaseDihydrochloride
Solubility (H₂O, 25°C)<0.1 mg/mL>10 mg/mL
Melting Point120–125°C210–215°C
Stability (25°C)Degrades in 7dStable >30d
Salt formation also impacts crystallinity, as confirmed by X-ray diffraction .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies in receptor affinity data (e.g., α₁-adrenergic vs. 5-HT₁ₐ receptors) may arise from:

  • Assay variability : Radioligand binding (e.g., [³H]prazosin for α₁) vs. functional assays (e.g., cAMP modulation for 5-HT₁ₐ).
  • Species differences : Rat cortical membranes vs. human recombinant receptors. Methodological recommendations :
  • Use standardized protocols (e.g., CEREP Panels) to compare across studies.
  • Validate selectivity via counter-screening against off-target receptors (e.g., dopamine D₂, histamine H₁) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for neurological targets?

Key structural modifications and their effects:

ModificationImpact on SelectivityReference
2-Methoxy group removal Reduces α₁ affinity by 50%
Piperazine N-substitution Increased 5-HT₁ₐ potency (Ki < 10 nM)
Design approach :
  • Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring).
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses in serotonin receptors .

Q. What are the challenges in interpreting in vivo pharmacokinetic data for this compound?

Key issues include:

  • High plasma protein binding (>90%) : Limits free drug concentration, requiring LC-MS/MS for accurate quantification .
  • Metabolic instability : Rapid O-demethylation by CYP2D6, producing active metabolites. Solutions :
  • Use deuterated analogs to slow metabolism.
  • Conduct PET imaging with [¹¹C]-labeled compound to track brain penetration .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s neuroprotective efficacy?

Discrepancies may stem from:

  • Dose-dependent effects : Neuroprotection observed at 10 mg/kg (rodent models) but not at 30 mg/kg due to off-target toxicity.
  • Model variability : Ischemic stroke (MCAO) vs. neurodegenerative (Aβ-induced) models. Recommendations :
  • Standardize dosing regimens across models.
  • Include biomarkers (e.g., BDNF levels) to correlate efficacy with molecular pathways .

Methodological Resources

  • Synthetic protocols : Refer to multi-step organic synthesis guidelines in and .
  • Analytical validation : Use PubChem data (CID 16800897) for spectral reference .
  • Biological assays : Follow NIH guidelines for receptor binding studies .

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